molecular formula C21H21N5O2 B6490244 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide CAS No. 1359320-05-0

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B6490244
CAS No.: 1359320-05-0
M. Wt: 375.4 g/mol
InChI Key: ULOGJNRMCUVKIW-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core substituted with an ethyl group at the 1-position and a ketone group at the 4-position. The acetamide side chain is linked to a 3-ethylphenyl group, contributing to its lipophilic character. The molecular formula is C23H24N5O2, with a molecular weight of 402.47 g/mol (inferred from analogs in ). Key structural attributes include:

  • Acetamide linker: Facilitates structural modularity, allowing for variations in the aryl substituent.

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-14-8-7-9-15(12-14)22-19(27)13-25-16-10-5-6-11-17(16)26-18(4-2)23-24-20(26)21(25)28/h5-12H,3-4,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOGJNRMCUVKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with several derivatives, differing primarily in substituents on the triazoloquinoxaline core and the phenylacetamide moiety. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Triazoloquinoxaline Substituent Phenyl Substituent Key Identifiers
Target Compound C23H24N5O2 402.47 1-Ethyl, 4-oxo 3-Ethyl N/A (inferred from analogs)
N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide C23H25N5O2 403.48 1-Ethyl, 4-oxo 4-Butylphenyl InChIKey=ZOCQUYGJKLXCIU-UHFFFAOYSA-N
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C18H14ClN5O2 367.79 1-Methyl, 4-oxo 4-Chlorophenyl RN: MFCD02585266
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C18H14ClN5O2 367.79 1-Methyl, 4-oxo 3-Chlorophenyl RN: 1358414-85-3
N-(2,4-Dimethylphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide C21H21N5O2 375.42 1-Ethyl, 4-oxo 2,4-Dimethylphenyl CAS: 1357797-47-7

Structural Modifications and Implications

a. Triazoloquinoxaline Core
  • Ethyl vs. Methyl at 1-position : The target compound’s 1-ethyl group increases steric bulk and lipophilicity compared to methyl-substituted analogs (). This may enhance membrane permeability but reduce solubility.
  • 4-Oxo Group : A conserved feature across all analogs, suggesting its critical role in hydrogen bonding or electronic interactions with biological targets.
b. Phenyl Substituents
  • 3-Ethylphenyl (Target) vs.
  • Chlorophenyl (): The electron-withdrawing chlorine atom may enhance metabolic stability compared to ethyl or methyl groups.
  • 2,4-Dimethylphenyl () : Methyl groups at ortho and para positions could sterically hinder target binding but improve pharmacokinetic profiles due to reduced oxidation susceptibility.
c. Acetamide Linker
  • The linker remains consistent across analogs, indicating its role as a spacer rather than a direct contributor to bioactivity.

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : Ranges from 367.79 (chlorophenyl analogs) to 403.48 (butylphenyl analog). Higher molecular weights correlate with increased lipophilicity.
  • Solubility : Chlorophenyl derivatives () likely exhibit lower aqueous solubility than ethyl- or methyl-substituted analogs due to halogenated aromatic rings.

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